2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane

Solvent recovery Distillation Process engineering

2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane (CAS 18180-34-2), also designated as HFE-5114i or 1,1,2,2-tetrafluoroethyl isobutyl ether, is a partially fluorinated hydrofluoroether (HFE) with the molecular formula C₆H₁₀F₄O and a molecular weight of 174.14 g/mol. This compound is a clear liquid characterized by a boiling point of 93 °C at 760 mmHg and a density of 1.1018 g/cm³ at 25 °C.

Molecular Formula C6H10F4O
Molecular Weight 174.139
CAS No. 18180-34-2
Cat. No. B599212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane
CAS18180-34-2
Molecular FormulaC6H10F4O
Molecular Weight174.139
Structural Identifiers
SMILESCC(C)COC(C(F)F)(F)F
InChIInChI=1S/C6H10F4O/c1-4(2)3-11-6(9,10)5(7)8/h4-5H,3H2,1-2H3
InChIKeyOBAYXRZHJPDDHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane (HFE-5114i) Procurement Data Sheet


2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane (CAS 18180-34-2), also designated as HFE-5114i or 1,1,2,2-tetrafluoroethyl isobutyl ether, is a partially fluorinated hydrofluoroether (HFE) with the molecular formula C₆H₁₀F₄O and a molecular weight of 174.14 g/mol . This compound is a clear liquid characterized by a boiling point of 93 °C at 760 mmHg and a density of 1.1018 g/cm³ at 25 °C [1]. It is primarily utilized as a specialty solvent, a fluorinated building block in synthetic chemistry, and as a heat transfer fluid in industrial and research settings [2].

Why 2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane (HFE-5114i) Cannot Be Replaced by Generic Fluorinated Ethers


Substituting 2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane (HFE-5114i) with other hydrofluoroethers or in-class solvents without rigorous validation introduces significant performance risk. The compound's specific branched isobutyl ether architecture directly governs its physical properties—boiling point (93 °C), density (1.1018 g/cm³), and flash point (4 °C)—which dictate its behavior in vapor degreasing cycles, heat transfer systems, and synthetic reactions [1]. Even a close structural analog such as the n-butyl isomer (HFE-5114n, CAS 358-37-2) exhibits a substantially lower boiling point of 49 °C at 113 mmHg, a higher density of 1.1147, and a profoundly different acute toxicity profile (intravenous LD50 of 81.3 mg/kg in mice), underscoring that isomer-level changes translate to divergent performance and hazard outcomes . Furthermore, many HFE alternatives possess GWP values ranging from 55 to 580, and improper substitution can inadvertently compromise environmental compliance and process efficiency [2].

Quantitative Evidence Guide for 2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane (HFE-5114i) Selection


Lower Boiling Point and Different Density Relative to n-Butyl Isomer for Distillation and Recovery

HFE-5114i exhibits a boiling point of 93 °C at 760 mmHg and a density of 1.1018 g/cm³ at 25 °C [1]. In contrast, its n-butyl isomer, HFE-5114n (n-butyl 1,1,2,2-tetrafluoroethyl ether, CAS 358-37-2), displays a significantly lower boiling point of 49 °C at 113 mmHg and a higher density of 1.1147 g/cm³ . The ~44 °C higher boiling point of HFE-5114i directly impacts energy requirements for vapor generation and condensation in closed-loop cleaning and heat transfer systems.

Solvent recovery Distillation Process engineering

Higher Flash Point and Distinct Hazard Profile Compared to n-Butyl Isomer

HFE-5114i has a reported flash point of 4 °C [1]. While both isomers are classified as flammable liquids, the n-butyl isomer (HFE-5114n, CAS 358-37-2) carries a higher hazard classification with an intravenous LD50 of 81.3 mg/kg in mice, categorized as 'highly toxic' . This toxicity difference is critical for applications involving potential human exposure or where waste stream handling is regulated.

Process safety Hazard assessment Solvent selection

Verified Identity as a Fluorinated Building Block for Synthetic Applications

HFE-5114i is commercially classified and utilized as a 'fluorinated building block' in organic synthesis . Its structural identity is validated by multiple independent databases with consistent molecular descriptors: SMILES notation CC(C)COC(C(F)F)(F)F, InChIKey OBAYXRZHJPDDHB-UHFFFAOYSA-N, and MDL number MFCD16619143 [1]. This confirms its utility as a defined intermediate rather than a generic solvent.

Synthetic chemistry Fluorinated building blocks Medicinal chemistry

Commercially Available Purity Specifications and Stabilization Options

HFE-5114i is commercially supplied at purity levels of 97% and 98%, with the 95% grade specifically stabilized with BHT (butylated hydroxytoluene) to prevent peroxide formation during storage . In contrast, the n-butyl isomer (HFE-5114n, CAS 358-37-2) is offered at 97% purity but without a specified stabilized grade . This stabilization distinction is relevant for applications requiring long-term storage stability or where peroxide-sensitive downstream chemistry is involved.

Chemical procurement Quality control Stabilized reagents

Optimal Application Scenarios for 2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane (HFE-5114i)


Precision Vapor Degreasing and Heat Transfer with Higher Boiling Point

HFE-5114i's boiling point of 93 °C makes it suitable for vapor degreasing and heat transfer applications where a higher operating temperature is required or beneficial. Compared to the n-butyl isomer (49 °C), HFE-5114i enables different condensation and recovery dynamics in closed-loop systems [1]. Its density of 1.1018 g/cm³ further influences fluid dynamics and heat capacity in engineered systems.

Fluorinated Building Block in Organic and Medicinal Chemistry Synthesis

As a validated fluorinated building block with defined SMILES (CC(C)COC(C(F)F)(F)F) and MDL number MFCD16619143, HFE-5114i is procured for use as a synthetic intermediate rather than solely as a solvent [1]. Its branched isobutyl architecture introduces specific steric and electronic properties that can be leveraged in the synthesis of fluorinated pharmaceuticals and agrochemicals.

Peroxide-Sensitive Reactions Requiring Stabilized Ether Solvents

For applications where ether peroxide formation poses a safety or purity risk—such as in long-term storage, air-sensitive reactions, or pharmaceutical manufacturing—the BHT-stabilized 95% grade of HFE-5114i offers a procurement advantage over unstabilized alternatives [1]. This stabilization is not uniformly available across all HFE isomers, making it a distinguishing selection criterion.

Safety-Conscious Industrial Processes with Lower Acute Toxicity Risk

In industrial settings where solvent exposure potential exists, HFE-5114i presents a lower acute toxicity risk profile compared to its n-butyl isomer, which has a documented intravenous LD50 of 81.3 mg/kg in mice and is classified as 'highly toxic' [1]. This differential toxicity profile influences hazard assessment, personal protective equipment requirements, and waste handling protocols.

Technical Documentation Hub

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